

An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

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Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

Cat. No.: B1362862

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This guide provides a comprehensive overview of **1-Chloro-3-ethoxypropane**, including its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound with the chemical formula C₅H₁₁ClO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[\[1\]](#)

- IUPAC Name: **1-chloro-3-ethoxypropane**[\[1\]](#)
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
 - 3-Chloropropyl ethyl ether[\[2\]](#)[\[3\]](#)
 - 3-Ethoxypropyl chloride[\[2\]](#)[\[4\]](#)
 - Propane, 1-chloro-3-ethoxy-[\[1\]](#)[\[3\]](#)
 - Ether, 3-chloropropyl ethyl[\[2\]](#)
 - 1-ethoxy-3-chloro-propane[\[4\]](#)[\[5\]](#)

Physicochemical Properties

The key physical and chemical properties of **1-Chloro-3-ethoxypropane** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C5H11ClO ^{[1][2][3][6]}
Molecular Weight	122.59 g/mol ^{[1][6]}
CAS Number	36865-38-0 ^{[1][2][3][6]}
Density	0.951 - 1.0 g/cm ³ ^{[3][6]}
Boiling Point	125.9 °C at 760 mmHg ^{[2][3][6]}
Flash Point	41.4 °C ^{[2][3][6]}
Refractive Index	1.408 ^{[2][3][6]}
Vapor Pressure	14.5 mmHg at 25°C ^{[2][3]}
Topological Polar Surface Area	9.2 Å ² ^[6]

Synthesis and Experimental Protocols

The primary and most well-documented method for the synthesis of **1-Chloro-3-ethoxypropane** is a variation of the Williamson ether synthesis.^[7] This involves the reaction of a 1,3-dihalopropane with an ethoxide source.

Experimental Protocol: Synthesis from 1,3-Bromochloropropane and Sodium Ethoxide

This synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.^[7] The differential reactivity of the bromine and chlorine atoms in 1,3-bromochloropropane is key, with the bromide ion being a better leaving group, allowing for selective substitution by the ethoxide nucleophile.

Materials:

- 1,3-Bromochloropropane

- Anhydrous Sodium Ethoxide
- Inert Solvent (e.g., Benzene, Petroleum Ether, or Cyclohexane)[8]
- Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (BTMAC))[8]
- Water

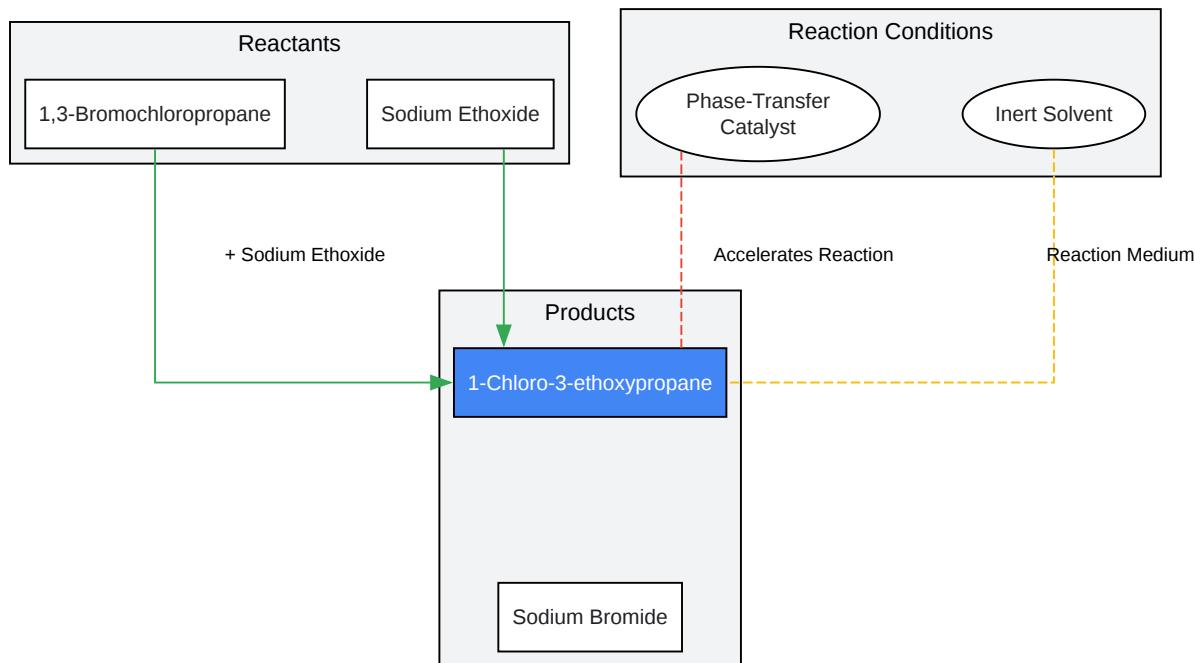
Procedure:

- In a reaction vessel, dissolve 1,3-bromochloropropane in an appropriate inert solvent (e.g., a volume ratio of 1:3 to 1:10 of reactant to solvent).[8]
- Add a catalytic amount of a phase-transfer catalyst (e.g., 0.01-0.1 times the weight of the 1,3-bromochloropropane).[8] The use of a phase-transfer catalyst is crucial for achieving a high conversion rate in a reasonable timeframe.[7][8]
- Prepare a dispersion of sodium ethoxide in the same inert solvent.
- Slowly add the sodium ethoxide dispersion dropwise to the solution of 1,3-bromochloropropane while maintaining the reaction temperature between 20-110 °C.[8] A molar ratio of 1,3-bromochloropropane to sodium ethoxide of approximately 1:0.9-1.2 is recommended for optimal mono-etherification.[8]
- After the addition is complete, maintain the reaction mixture at a temperature of 50-80 °C to ensure the reaction goes to completion.[8]
- Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.
- Wash the filter cake with the inert solvent and combine the organic layers.
- Wash the combined organic layers with water until the pH is between 5 and 7 to obtain the crude **1-Chloro-3-ethoxypropane**.[8]
- Dry the crude product, filter, and purify by rectification.

A similar synthesis for the methoxy analogue achieved a yield of 92.8%, suggesting a high efficiency for this ethoxy variant.[7]

Chemical Reactivity and Pathways

1-Chloro-3-ethoxypropane is a primary alkyl halide, and as such, its reactivity is dominated by nucleophilic substitution reactions, primarily through an S_N2 mechanism.[7] The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to synthesize a range of derivative compounds. This makes it a useful intermediate in the production of pharmaceuticals and pesticides.[5]



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Caption: Synthesis of **1-Chloro-3-ethoxypropane** via S_N2 reaction.

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